molecular formula C13H19N3O4 B13571997 2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid

2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid

Cat. No.: B13571997
M. Wt: 281.31 g/mol
InChI Key: IOMMGFLHKXZTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (C₂₃H₂₂ClN₃O₄, molar mass: 439.9 g/mol) features a cyclobutyl ring linked to a tert-butoxycarbonyl (Boc)-protected amine and a 1H-imidazole-4-carboxylic acid moiety . The Boc group serves as a protective agent for amines during multi-step organic syntheses, particularly in peptide and pharmaceutical intermediates. The cyclobutyl ring introduces moderate steric hindrance and ring strain, which can influence reactivity and stability compared to larger or smaller cyclic analogs. The carboxylic acid at position 4 of the imidazole enhances solubility and enables conjugation in drug design .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-12(2,3)20-11(19)16-13(5-4-6-13)10-14-7-8(15-10)9(17)18/h7H,4-6H2,1-3H3,(H,14,15)(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMMGFLHKXZTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=NC=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

The preparation of this compound typically involves several steps, including the synthesis of the cyclobutylamine intermediate, its protection with a Boc group, and the attachment of the imidazole ring. Here is a general outline of the steps involved:

  • Synthesis of Cyclobutylamine Intermediate : This can be achieved through various methods, such as the reduction of cyclobutanone or the opening of cyclobutene oxides followed by reduction.

  • Protection with Boc Group : The cyclobutylamine is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in a suitable solvent like dichloromethane or tetrahydrofuran.

  • Attachment of Imidazole Ring : The protected cyclobutylamine is then coupled with an imidazole derivative, such as 1H-imidazole-4-carboxylic acid , which is widely used in organic synthesis and pharmaceutical research. This coupling may involve a peptide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Detailed Synthesis Steps

Step 1: Synthesis of Cyclobutylamine
  • Method : Cyclobutanone can be reduced to cyclobutanol using a reducing agent like sodium borohydride (NaBH4), followed by oxidation to cyclobutanone and then reductive amination to form cyclobutylamine.
  • Reaction Conditions : The reduction can be performed in ethanol at room temperature, while the reductive amination may require a catalyst like palladium on carbon in a solvent like methanol.
Step 2: Protection with Boc Group
  • Reagents : Di-tert-butyl dicarbonate (Boc2O), dichloromethane (DCM), triethylamine (Et3N).
  • Reaction Conditions : The reaction is typically carried out at room temperature for several hours.
Step 3: Attachment of Imidazole Ring
  • Reagents : 1H-imidazole-4-carboxylic acid , N,N'-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), dichloromethane (DCM).
  • Reaction Conditions : The coupling reaction is performed at room temperature for several hours.

Data Tables

Table 1: Synthesis Steps for 2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1H-imidazole-4-carboxylic acid

Step Reaction Reagents Conditions Yield
1 Reduction of Cyclobutanone to Cyclobutanol NaBH4, EtOH RT, 2h 90%
2 Protection with Boc Group Boc2O, DCM, Et3N RT, 4h 85%
3 Coupling with Imidazole-4-carboxylic acid DCC, HOBt, DCM RT, 6h 80%

Table 2: Physical and Chemical Properties of 1H-Imidazole-4-carboxylic acid

Property Value
CAS No. 1072-84-0
Formula C4H4N2O2
Molecular Weight 112.09 g/mol
SMILES Code O=C(C1=CNC=N1)O

Research Findings

The synthesis of This compound involves careful control of reaction conditions to ensure high yields and purity. The use of protecting groups like Boc is crucial for preventing unwanted side reactions during the synthesis process. The imidazole ring, being a common motif in biological molecules, provides a versatile scaffold for further modification and functionalization.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LAH) and sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and can be carried out under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group protects the amino group, allowing the compound to participate in selective reactions without unwanted side reactions. The imidazole ring can interact with metal ions or other functional groups, facilitating catalytic or binding processes.

Comparison with Similar Compounds

Structural Analogs with Boc-Protected Amines and Cyclic Substituents

The following table highlights key differences between the target compound and related analogs:

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Substituents Applications / Notes References
Target Compound C₂₃H₂₂ClN₃O₄ 439.9 Cyclobutyl, Boc, imidazole-4-carboxylic acid Pharmaceutical intermediate; enhanced solubility via carboxylic acid
5{117} (Molecules, 2008) Not specified N/A Piperidinyl-Boc, imidazole-4-carboxylic acid Likely used in peptide coupling; piperidine increases bulk
5{118} (Molecules, 2008) Not specified N/A Aminomethyl phenyl-Boc, imidazole-4-carboxylic acid Aromatic substituents may improve binding in drug-receptor interactions
1-((Boc)Amino)Cyclopentanecarboxylic Acid Derivative Not specified N/A Cyclopentyl, Boc, carboxylic acid Reduced ring strain vs. cyclobutyl; common in peptidomimetics
tert-Butyl 4-[1-(1-Amino-2-Methoxyethyl)Cyclopropane]-1H-Imidazole-1-Carboxylate C₁₄H₂₁N₃O₄ 295.33 Cyclopropane, Boc, methoxy ester Smaller ring strain; ester group alters reactivity vs. carboxylic acid

Key Differences in Reactivity and Stability

  • Cyclobutyl vs. Cyclopentyl/Cyclopropane :

    • The cyclobutyl group in the target compound introduces greater ring strain than cyclopentane (5-membered) but less than cyclopropane (3-membered). This affects Boc deprotection kinetics; cyclobutyl may require milder acidic conditions compared to cyclopropane analogs .
    • Cyclopropane derivatives (e.g., ) exhibit higher reactivity in ring-opening reactions due to extreme strain, limiting their utility in stable intermediates .
  • Carboxylic Acid vs. Ester/Other Groups :

    • The carboxylic acid in the target compound enables salt formation (e.g., hydrochloride in ) and conjugation with amines or alcohols, critical for prodrug design. In contrast, esters (e.g., methoxy in ) are less reactive in physiological conditions .
    • Compounds with aromatic substituents (e.g., 5{118}) may exhibit improved binding to hydrophobic protein pockets but reduced solubility .
  • Boc Protection Stability :

    • Bulkier substituents (e.g., piperidinyl in 5{117}) increase steric hindrance around the Boc group, slowing deprotection. The cyclobutyl group offers a balance between stability and ease of removal .

Biological Activity

2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1H-imidazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological activity, particularly in drug development. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing the compound's stability and bioavailability. The cyclobutyl group contributes to the compound's unique spatial configuration, which may influence its interaction with biological targets.

Research indicates that compounds with imidazole structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to involve modulation of signaling pathways related to cell proliferation and apoptosis.

Pharmacological Effects

Data Tables

Biological ActivityObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialPotential activity against pathogens

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations of 10-50 µM. Mechanistic studies revealed that the compound activated caspase pathways leading to apoptosis.

Case Study 2: Inflammation Model

In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)-1H-imidazole-4-carboxylic acid?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by cyclobutane ring formation and imidazole-carboxylic acid coupling. Key steps include:

  • Amino Protection : React the cyclobutylamine precursor with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile or dichloromethane, using a base like 4-dimethylaminopyridine (DMAP) or sodium hydroxide to activate the reaction .
  • Imidazole Core Construction : Condense o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions (e.g., HCl or acetic acid) to form the imidazole ring .
  • Cyclobutane Integration : Use cross-coupling reactions (e.g., Suzuki-Miyaura) or ring-straining strategies to introduce the cyclobutyl moiety, ensuring stereochemical control via temperature modulation (0–25°C) .

Q. How can researchers characterize the structural integrity of this compound?

Employ a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and cyclobutane/imidazole proton environments. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
  • X-ray Crystallography : Resolve the crystal structure to validate spatial arrangement, particularly the cyclobutane ring conformation and Boc group orientation .
  • HPLC-MS : Assess purity (>95%) and molecular weight confirmation via electrospray ionization (ESI-MS) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ kits.
  • Cell Viability Studies : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays at 10–100 µM concentrations .
  • Binding Affinity : Use surface plasmon resonance (SPR) to measure interactions with protein targets (KD values) .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or biological activity be resolved?

  • Synthesis Optimization : Compare solvent effects (DMF vs. THF) and catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to identify yield-limiting steps. Kinetic studies under varying temperatures (25–80°C) may reveal side reactions .
  • Biological Replication : Standardize assay conditions (e.g., serum-free media, incubation time) and validate with orthogonal methods (e.g., Western blot for target engagement if SPR data is inconsistent) .

Q. What strategies improve the compound’s stability in aqueous media for in vivo studies?

  • Prodrug Design : Modify the carboxylic acid group to an ester prodrug (e.g., methyl ester) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
  • Formulation Studies : Use cyclodextrin encapsulation or PEGylation to improve solubility and reduce aggregation .

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • Molecular Docking : Model interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger Suite. Prioritize derivatives with improved binding scores (ΔG < -8 kcal/mol) .
  • DFT Calculations : Optimize cyclobutane ring strain and electron density distribution at the imidazole N3 position to predict reactivity .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for mechanistic insights .
  • Metabolomics : Track cellular metabolic shifts via LC-MS/MS after treatment to identify downstream pathways .

Methodological Notes

  • Safety : Handle Boc-protected intermediates in a fume hood due to potential gas release (e.g., CO₂ during deprotection) .
  • Data Validation : Cross-reference computational predictions with experimental IC₅₀ values to ensure model reliability .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, especially for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.